2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicine and industry. This compound features a benzofuran core with a cyclopentylidene group and a hydroxyl group, which may contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a cyclopentanone derivative with a suitable benzofuran precursor in the presence of a strong acid or base can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyclopentylidene group can be reduced to a cyclopentyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzofuranone, while reduction of the cyclopentylidene group may produce a cyclopentyl-substituted benzofuran.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The hydroxyl group and the benzofuran core may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentylidene-1-benzofuran-3(2H)-one: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
6-hydroxy-1-benzofuran-3(2H)-one: Lacks the cyclopentylidene group, which may influence its overall properties.
Uniqueness
2-Cyclopentylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both the cyclopentylidene and hydroxyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-cyclopentylidene-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-9-5-6-10-11(7-9)16-13(12(10)15)8-3-1-2-4-8/h5-7,14H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALBXHZLDCZREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)C3=C(O2)C=C(C=C3)O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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